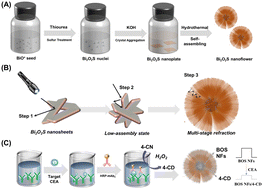Ultrasensitive photoelectrochemical biosensing platform based target-triggered biocatalytic precipitation reactions on a flower-like Bi2O2S super-structured photoanode†
Journal of Materials Chemistry B Pub Date: 2022-11-21 DOI: 10.1039/D2TB02283D
Abstract
Herein, we reported a novel photoelectrochemical immunoassay method based on a target-triggered on/off signal of the ultra-structured Bi2O2S (BOS) photoanode system for the sensitive testing of carcinoembryonic antigens (CEAs) in serum samples. Well-defined three-dimensional sheet-like self-assembled flower-like Bi2O2S superstructures were obtained using a time-controlled hydrothermal method. Such well-shaped multifaceted surfaces were considered to be good laser cavity mirror surfaces for multifaceted reflection and refraction of excitation light in the material. An elegant enzyme biocatalytic strategy was introduced into the constructed detection model to sensitively detect CEAs. The substrate 4-chloro-1-naphthol (4-CN) was oxidized to 4-chloro-hexadienone (4-CD) under the formation of target-triggered immune complexes against mAb1 and peroxidase-modified mAb2. Subsequently, 4-CD produced by the biocatalytic precipitation reaction was transferred to the photoanodes of Bi2O2S nanoflowers (BOS NFs) to burst their photoelectric signals, thus achieving the quantification of CEAs. Through optimization of the conditions of the immunization protocol, a good negative photocurrent response to the target CEA was found in the wide range of 0.02–50 ng mL−1 with a detection limit of 11.2 pg mL−1. Impressively, the reported biocatalytic PEC sensing strategy on superstructures is comparable, or superior, to the gold standard ELISA kit in terms of sensitivity and the target response range. This study presents a target-mediated PEC immunoassay for biocatalytic precipitation based on a self-assembled superstructure of Bi2O2S, providing a fresh scheme for the analysis of disease-related markers.


Recommended Literature
- [1] UV-light-assisted gas sensor based on PdSe2/InSe heterojunction for ppb-level NO2 sensing at room temperature†
- [2] Native point defect modulated Cr3+–LaAlO3 as an in vitro excited contrast medium for in vivo near-infrared persistent deep-tissue bio-imaging†
- [3] Effects of all-trans retinoic acid, retinol, and β-carotene on murine macrophage activity†
- [4] Immobilization of platinum(ii) and palladium(ii) complexes on metal oxides by sol–gel processing and surface modification using bifunctional phosphine–phosphonateesters
- [5] A charge-adaptive nanosystem for prolonged and enhanced in vivo antibiotic delivery†
- [6] Predicting adsorption on metals: simple yet effective descriptors for surface catalysis†
- [7] Organocatalytic enantio- and diastereoselective synthesis of highly substituted δ-lactones via a Michael-cyclization cascade†
- [8] A facile intracellular fluorescent probe for detection of hydrazine and its application†
- [9] Cycloheptatriene and tropylium metal complexes. Part VI. Tropone and alkoxycycloheptatriene complexes of tricarbonylchromium
- [10] How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 157887-82-6
-
CAS no.: 135861-49-3
-
CAS no.: 161404-76-8









